

Navigating the Toxicological Landscape of Pyridazinone-Piperazine Derivatives: A Comparative Guide

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Compound of Interest				
Compound Name:	3-piperazin-1-yl-1H-pyridazin-6-			
	one			
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For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads to the synthesis of hybrid molecules combining the structural features of well-established pharmacophores. One such class of compounds, pyridazinone-piperazine derivatives, holds significant promise across various therapeutic areas, including oncology and cardiovascular diseases. However, a thorough understanding of their toxicological profile is paramount for their advancement in drug development. This guide provides a comparative analysis of the toxicity of compounds structurally related to "3-piperazin-1-yl-1H-pyridazin-6-one," a representative member of this class. Due to the limited publicly available toxicity data for this specific molecule, this guide focuses on the toxicological properties of its core components—the pyridazinone and piperazine scaffolds—and their derivatives, supported by experimental data from peer-reviewed studies.

Executive Summary of Toxicological Data

The toxicological assessment of pyridazinone-piperazine compounds necessitates an evaluation of both the pyridazinone core and the piperazine moiety. Piperazine itself exhibits low to moderate acute toxicity. In contrast, the toxicity of pyridazinone derivatives is highly dependent on their substitution patterns, with some demonstrating significant cytotoxicity



against cancer cell lines, a desirable trait for oncology applications, while others show a more favorable safety profile.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for piperazine and various pyridazinone derivatives, offering a comparative perspective.

Table 1: Acute Toxicity of Piperazine

Compound	Test Species	Route of Administration	LD50	Reference
Piperazine Anhydrous	Rat	Oral	1,900 mg/kg	[1]
Piperazine Anhydrous	Mouse	Oral	600 mg/kg	[2][3]
Piperazine Anhydrous	Mouse	Inhalation	5,400 mg/m³ (2h)	[1]
Piperazine Anhydrous	Rabbit	Dermal	1590 mg/kg	[4]
Piperazine Citrate	Rat	Oral	11,200 mg/kg	[5]

Table 2: In Vitro Cytotoxicity of Substituted Pyridazinone Derivatives

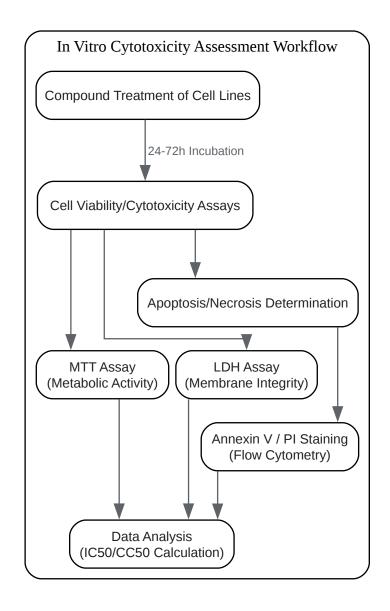


Compound	Cell Line	Assay	IC50 / CC50 (μM)	Reference
6-(4-(2- fluorophenyl)pipe razine-1- yl)-3(2H)- pyridazinone derivative (T3)	L929 (fibroblast)	Not Specified	27.05	[6]
6-(4-(2- fluorophenyl)pipe razine-1- yl)-3(2H)- pyridazinone derivative (T6)	L929 (fibroblast)	Not Specified	120.6	[6]
Pyridazino[4,5-b]phenazine-5,12-dione (7f)	A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15	SRB	~0.01-0.02 (approx. 10x more potent than doxorubicin)	[7]
Pyridazino[4,5-b]phenazine-5,12-dione (7h)	A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15	SRB	~0.01-0.02 (approx. 10x more potent than doxorubicin)	[7]
N-phenyl pyridazinone derivative (36)	B-Raf expressing cell line	Not Specified	0.02479	[8]

Key Toxicological Mechanisms and Signaling Pathways

The toxicity of piperazine and pyridazinone derivatives can be mediated through various mechanisms, including the induction of apoptosis and cellular stress. The diagram below illustrates a generalized workflow for assessing cytotoxicity and the induction of apoptosis, a common mechanism of cell death induced by cytotoxic compounds.



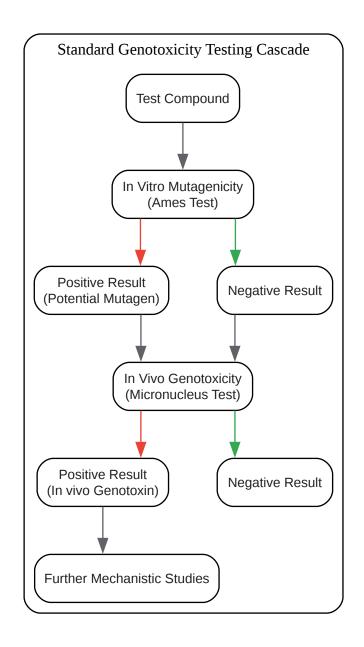


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Cytotoxicity and Apoptosis Assessment Workflow

Genotoxicity is another critical aspect of the toxicological profile. The Ames test for mutagenicity and the in vivo micronucleus test for clastogenicity are standard assays to evaluate the potential of a compound to induce genetic damage. The following diagram outlines the logical relationship in a standard genotoxicity testing battery.





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Genotoxicity Testing Strategy

Detailed Experimental Protocols

For the accurate and reproducible assessment of toxicity, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo toxicity assays.

MTT Cell Viability Assay



This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9]

- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24 to 72 hours.[10]
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][13][14]

- Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate
 as described for the MTT assay. Include controls for spontaneous LDH release (untreated
 cells) and maximum LDH release (cells treated with a lysis buffer).[15][16]
- Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.[15]
- LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a catalyst) to each well with the supernatant.[14]
- Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
 [14]



 Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (commonly 490 nm), with a reference wavelength of 680 nm.[14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

- Cell Preparation: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[17][20]
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
- Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately
 by flow cytometry.[21] Viable cells are Annexin V- and PI-negative; early apoptotic cells are
 Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PIpositive.[18]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[22][23][24]

- Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight.[22]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).[23]
- Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[22]
- Plating: Pour the mixture onto minimal glucose agar plates lacking histidine.
- Incubation: Incubate the plates for 48-72 hours at 37°C.[25]



 Colony Counting: Count the number of revertant colonies (his+). A significant, dosedependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[25]

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.[26][27][28]

- Animal Dosing: Treat rodents (typically mice or rats) with the test compound, usually via the intended clinical route of administration, at three dose levels. A positive and a negative control group are also included.[28]
- Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[27]
- Slide Preparation: Prepare smears of the bone marrow or peripheral blood and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
 [27]
- Microscopic Analysis: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[27]
- Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates genotoxicity.[28]

Conclusion

The toxicological profile of "**3-piperazin-1-yl-1H-pyridazin-6-one**" and its analogs is a critical consideration for their development as therapeutic agents. While direct data for the specific compound is lacking, a comparative analysis of the toxicity of the parent pyridazinone and piperazine scaffolds, along with their derivatives, provides valuable insights. The pyridazinone moiety's toxicity is highly tunable through chemical modification, offering the potential to design compounds with selective cytotoxicity for applications such as anticancer therapy. The piperazine component generally imparts low to moderate toxicity. A comprehensive toxicological evaluation, employing the standardized assays detailed in this guide, is essential



to characterize the safety profile of any new chemical entity within this class and to guide its progression through the drug development pipeline.

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